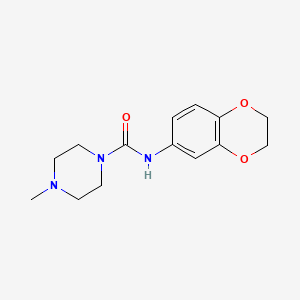

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to alterations in cellular processes. The compound may also modulate signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide apart is its unique combination of a benzodioxin ring and a piperazine moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for diverse research applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H19N3O2

- Molecular Weight : 249.32 g/mol

- CAS Number : 865659-60-5

Research indicates that compounds containing the piperazine moiety exhibit various biological activities, often related to their interactions with neurotransmitter systems. Specifically, this compound has been studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine.

Inhibition of Monoamine Oxidases

Monoamine oxidases are enzymes that degrade neurotransmitters. Inhibitors of these enzymes can lead to increased levels of neurotransmitters in the brain, which may alleviate symptoms associated with depression and neurodegenerative disorders. Studies have shown that derivatives of piperazine can selectively inhibit MAO-B and acetylcholinesterase (AChE) activity:

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | Selectivity |

|---|---|---|---|

| 2k | 0.65 | 2.52 | High |

| 2n | 6.76 | 7.04 | Moderate |

These findings suggest that this compound could serve as a multi-target pharmacological agent for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Study on Neuroprotective Effects

In a study assessing the neuroprotective effects of various piperazine derivatives, it was found that compounds similar to this compound exhibited significant protective effects against oxidative stress-induced neuronal death. The study utilized cell cultures treated with hydrogen peroxide to simulate oxidative stress conditions.

Results :

- The compound reduced cell death by approximately 40% compared to untreated controls.

- It was shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of this compound in reducing symptoms associated with neurodegeneration. In one notable study:

Methodology :

- Mice were administered varying doses of the compound over a period of four weeks.

Findings :

- Behavioral tests indicated improved memory and cognitive function in treated mice compared to controls.

- Biochemical analyses revealed reduced levels of inflammatory markers in the brain tissue.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The benzodioxin moiety is believed to enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system activity.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-16-4-6-17(7-5-16)14(18)15-11-2-3-12-13(10-11)20-9-8-19-12/h2-3,10H,4-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAVEFQRMXVHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.